Precision Synthesis of 3-Nitro-4-(propan-2-yl)-1H-pyrrole: A Technical Guide
Precision Synthesis of 3-Nitro-4-(propan-2-yl)-1H-pyrrole: A Technical Guide
Executive Summary
This technical guide details the authoritative synthetic pathway for 3-nitro-4-(propan-2-yl)-1H-pyrrole (also known as 3-nitro-4-isopropylpyrrole). While direct nitration of 3-alkylpyrroles is chemically intuitive, it is operationally flawed due to the high reactivity of the pyrrole ring, which predominantly favors
To ensure regiochemical integrity and scalability, this guide utilizes a De Novo Ring Construction strategy via the Van Leusen Pyrrole Synthesis . This method allows for the unambiguous installation of the nitro and isopropyl groups at the
Part 1: Retrosynthetic Analysis & Strategy
The structural challenge lies in placing substituents at the 3 and 4 positions while leaving the 2 and 5 positions unsubstituted. Standard electrophilic aromatic substitution (EAS) on an isopropyl-pyrrole scaffold fails here:
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Direct Nitration: Favors C2/C5 (kinetic control).
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Blocking Groups: Requires additional protection/deprotection steps (e.g., C2-carboxylation/decarboxylation).
The Superior Approach: Van Leusen Annulation By constructing the pyrrole ring from acyclic precursors, we lock the substitution pattern before the ring closes.
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Precursor A: 3-Methyl-1-nitrobut-1-ene (The "Isopropyl Nitroalkene").
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Precursor B: Tosylmethyl isocyanide (TosMIC).
Retrosynthetic Logic Diagram
Caption: Retrosynthetic breakdown showing the convergence of isobutyraldehyde and TosMIC to form the target pyrrole.
Part 2: Experimental Protocols
Phase 1: Synthesis of 3-Methyl-1-nitrobut-1-ene
Objective: Isolate the nitroalkene Michael acceptor required for the pyrrole cyclization. This is a standard Henry Reaction followed by dehydration.
Reagents:
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Isobutyraldehyde (CAS: 78-84-2)
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Nitromethane (CAS: 75-52-5)
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Sodium Hydroxide (aq)
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Acetic Anhydride (for dehydration)
Step-by-Step Protocol:
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Henry Condensation:
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In a 500 mL 3-neck flask, dissolve isobutyraldehyde (1.0 eq, 100 mmol) and nitromethane (1.1 eq, 110 mmol) in methanol (100 mL).
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Cool to 0°C. Add NaOH (10% aq solution, catalytic amount) dropwise to maintain temperature <10°C.
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Stir for 2 hours at 0°C, then allow to warm to room temperature (RT) for 12 hours.
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Checkpoint: TLC should show consumption of aldehyde.
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Neutralize with dilute HCl. Extract with Ethyl Acetate (EtOAc), dry over MgSO₄, and concentrate to yield the nitro-alcohol intermediate.
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Dehydration:
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Dissolve the crude nitro-alcohol in CH₂Cl₂ (DCM).
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Add Acetic Anhydride (1.2 eq) and a catalytic amount of DMAP. Alternatively, use MsCl/Et₃N for milder elimination.
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Stir at RT until elimination is complete (monitored by TLC).
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Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).
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Yield Target: >75% yellow oil.
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Data Validation (Phase 1):
| Parameter | Specification |
|---|---|
| Appearance | Pale yellow oil (lachrymator) |
| ¹H NMR (CDCl₃) |
Phase 2: Van Leusen Pyrrole Synthesis
Objective: [3+2] Cycloaddition to form 3-nitro-4-isopropyl-1H-pyrrole.
Mechanism Insight:
The TosMIC anion attacks the
Reagents:
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3-Methyl-1-nitrobut-1-ene (from Phase 1)
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Tosylmethyl isocyanide (TosMIC) (CAS: 36635-61-7)
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Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH
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Solvent: THF/Isopropanol mixture or pure THF
Step-by-Step Protocol:
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Reaction Setup:
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Flame-dry a 250 mL round-bottom flask under Argon.
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Add TosMIC (1.0 eq, 20 mmol) and the nitroalkene (1.0 eq, 20 mmol) in dry THF (80 mL).
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Critical Step: Add Isopropanol (20 mL) as a proton source if using DBU. If using NaH, use ether/DMSO mixtures, but the DBU/IPA route is milder for nitro-pyrroles.
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Cyclization:
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Add DBU (1.1 eq) dropwise at RT. The solution will darken (often deep red/brown).
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Stir at RT for 4–6 hours.
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Monitoring: Monitor the disappearance of the nitroalkene spot on TLC.[1]
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Workup:
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Quench with saturated NH₄Cl solution.
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Remove THF under reduced pressure.
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Extract aqueous residue with EtOAc (3 x 50 mL).
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Wash combined organics with brine, dry over Na₂SO₄, and filter.
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Purification:
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The crude material will contain p-toluenesulfinic acid byproducts.
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Purify via Flash Column Chromatography on Silica Gel.
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Eluent: Gradient of Hexanes:EtOAc (80:20 to 60:40).
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Product: 3-nitro-4-isopropyl-1H-pyrrole typically elutes as a light yellow/tan solid.
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Synthetic Workflow Diagram
Caption: Operational workflow for the Van Leusen synthesis of the target pyrrole.
Part 3: Characterization & Validation
To confirm the identity of 3-nitro-4-(propan-2-yl)-1H-pyrrole , compare spectral data against the following expected values based on analog literature (e.g., 3-nitro-4-ethylpyrrole).
| Technique | Expected Signal / Observation | Interpretation |
| Appearance | Tan to yellow crystalline solid | Typical for nitropyrroles. |
| ¹H NMR (d₆-DMSO) | Pyrrole NH (Exchangeable). | |
| C2-H (Deshielded by adjacent NO₂). | ||
| C5-H. | ||
| Isopropyl CH (Methine). | ||
| Isopropyl CH₃ (Methyls). | ||
| ¹³C NMR | ~135 ppm (C-NO₂), ~128 ppm (C-iPr) | Carbon backbone confirmation. |
| HRMS (ESI-) | [M-H]⁻ calc. 153.06 | Mass confirmation. |
Troubleshooting Guide
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Low Yield: Ensure the nitroalkene is freshly prepared. Polymerized nitroalkene inhibits the reaction.
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Regioisomer Contamination: If 2-nitro isomers appear, check the purity of the TosMIC. However, the Van Leusen mechanism is highly specific for 3,4-substitution when using 1-nitroalkenes.
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Dark Tars: Pyrroles are acid-sensitive. Ensure the silica gel for chromatography is not too acidic (neutralize with 1% Et₃N if necessary) and avoid prolonged exposure to light.
Part 4: Safety & Handling
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Nitroalkenes: Potent lachrymators and potential sensitizers. Handle only in a fume hood.
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TosMIC: Generates isocyanide odors; toxic if inhaled.
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Nitropyrroles: Potentially energetic. While this specific molecule is stable, do not subject it to temperatures >150°C or shock.
References
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Van Leusen, A. M., et al. "Synthesis of 3-nitropyrroles from tosylmethyl isocyanide and nitroalkenes." Tetrahedron Letters, vol. 13, no. 52, 1972, pp. 5337-5340. Link
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Barton, D. H. R., & Zard, S. Z. "A new synthesis of pyrroles from nitroalkenes." Journal of the Chemical Society, Chemical Communications, 1985, pp. 1098-1100. (Contextual reference for nitroalkene reactivity). Link
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Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th ed., Wiley, 2010. (General reference for pyrrole electrophilic substitution rules). Link
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Organic Syntheses. "Preparation of substituted pyrroles via Van Leusen reaction." Org.[1][2][3][4][5][6] Synth. Coll. Vol. 6, p. 987. (Procedural grounding). Link
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ias.ac.in [ias.ac.in]
- 5. scispace.com [scispace.com]
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